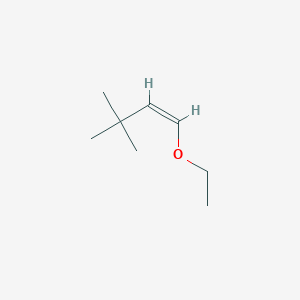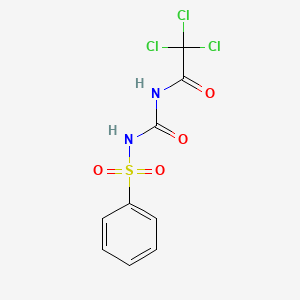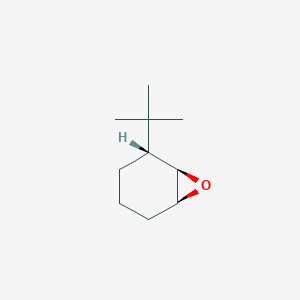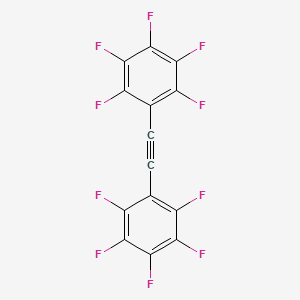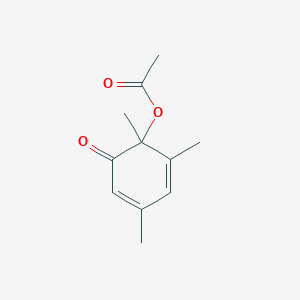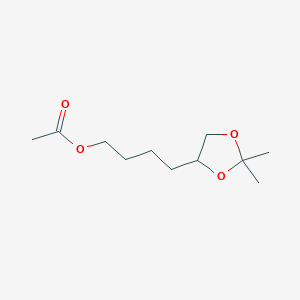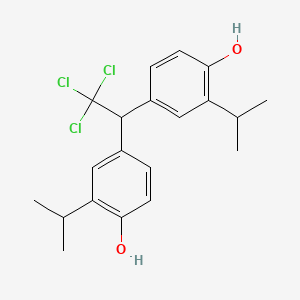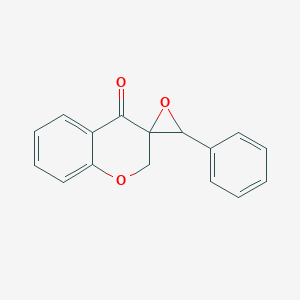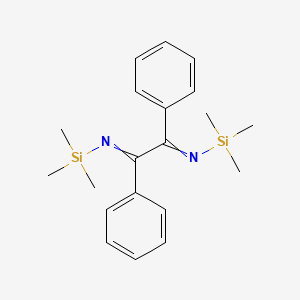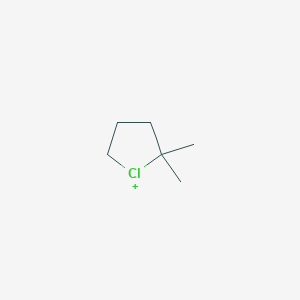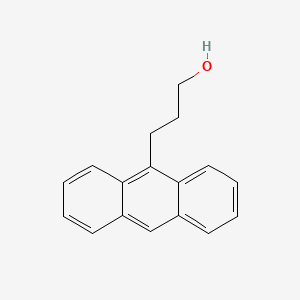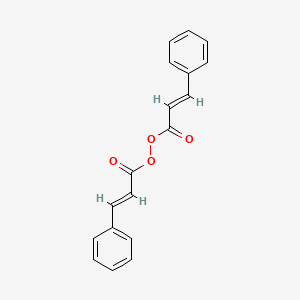
Dicinnamoyl peroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicinnamoyl peroxide is an organic compound with the molecular formula C₁₈H₁₄O₄. It is a diacyl peroxide, characterized by the presence of two cinnamoyl groups linked by a peroxide bond. This compound is known for its reactivity and is used in various chemical processes due to its ability to generate free radicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dicinnamoyl peroxide can be synthesized through the reaction of cinnamoyl chloride with hydrogen peroxide in the presence of a base. The reaction typically proceeds as follows: [ \text{2 Cinnamoyl chloride} + \text{H}_2\text{O}_2 \rightarrow \text{this compound} + \text{2 HCl} ]
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the same principles as laboratory synthesis but scaled up. The reaction conditions are optimized to ensure maximum yield and purity, often involving controlled temperatures and the use of solvents to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions: Dicinnamoyl peroxide undergoes various chemical reactions, primarily driven by its peroxide bond. These reactions include:
Oxidation: this compound can act as an oxidizing agent, transferring oxygen to other substrates.
Reduction: Under certain conditions, it can be reduced to form cinnamic acid derivatives.
Substitution: The peroxide bond can be cleaved, leading to the formation of free radicals that can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include transition metal catalysts and organic solvents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Radical initiators and UV light can facilitate the cleavage of the peroxide bond.
Major Products Formed:
Oxidation: Cinnamic acid derivatives.
Reduction: Cinnamic alcohols.
Substitution: Various substituted cinnamic compounds.
Aplicaciones Científicas De Investigación
Dicinnamoyl peroxide has several applications in scientific research:
Chemistry: Used as a radical initiator in polymerization reactions and as an oxidizing agent in organic synthesis.
Biology: Investigated for its potential role in modulating oxidative stress and inflammation.
Medicine: Studied for its anti-tumor and anti-inflammatory properties, particularly in combination with other therapeutic agents.
Industry: Utilized in the synthesis of fine chemicals and as a precursor for other reactive intermediates.
Mecanismo De Acción
The mechanism of action of dicinnamoyl peroxide involves the generation of free radicals through the cleavage of the peroxide bond. These free radicals can then interact with various molecular targets, leading to oxidative stress or initiating radical-mediated reactions. In biological systems, this compound can modulate the expression of genes involved in inflammation and apoptosis, contributing to its therapeutic effects.
Comparación Con Compuestos Similares
Benzoyl peroxide: Another diacyl peroxide, commonly used in acne treatment and as a radical initiator.
Dibenzoyl peroxide: Similar in structure but with benzoyl groups instead of cinnamoyl groups.
Uniqueness: Dicinnamoyl peroxide is unique due to its cinnamoyl groups, which impart distinct reactivity and biological activity compared to other diacyl peroxides. Its ability to generate cinnamic acid derivatives upon decomposition sets it apart from compounds like benzoyl peroxide, which produces benzoic acid derivatives.
Propiedades
Número CAS |
15036-31-4 |
|---|---|
Fórmula molecular |
C18H14O4 |
Peso molecular |
294.3 g/mol |
Nombre IUPAC |
[(E)-3-phenylprop-2-enoyl] (E)-3-phenylprop-2-eneperoxoate |
InChI |
InChI=1S/C18H14O4/c19-17(13-11-15-7-3-1-4-8-15)21-22-18(20)14-12-16-9-5-2-6-10-16/h1-14H/b13-11+,14-12+ |
Clave InChI |
YPWDLNYZZVNNKN-PHEQNACWSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C(=O)OOC(=O)/C=C/C2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)C=CC(=O)OOC(=O)C=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


